molecular formula C5H5NOS B1588974 5-Methylthiazole-4-carbaldehyde CAS No. 261710-79-6

5-Methylthiazole-4-carbaldehyde

Cat. No. B1588974
M. Wt: 127.17 g/mol
InChI Key: BEVOHAAXXVHNQE-UHFFFAOYSA-N
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Description

5-Methylthiazole-4-carbaldehyde is a chemical compound with the molecular formula C5H5NOS and a molecular weight of 127.17 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 5-Methylthiazole-4-carbaldehyde is 1S/C5H5NOS/c1-4-5(2-7)6-3-8-4/h2-3H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Methylthiazole-4-carbaldehyde is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Novel Derivatives

5-Methylthiazole-4-carbaldehyde is used in the synthesis of novel derivatives with potential applications. For example, it has been utilized in the synthesis of novel 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole derivatives. These compounds are formed through a reaction involving benzil, primary aryl amines, and ammonium acetate, with the structures confirmed by various spectral characterization methods (Nimbalkar, Seijas, Vázquez-Tato, & Nikalje, 2018).

Investigation of Structural Features

The compound has also been explored for understanding structural features in chemistry. Research on N,N-Disubstituted 2-aminothiazoles, for instance, revealed significant insights into the structural orientation of the aldehyde group and the importance of mesomeric interaction between functional groups of 2-aminothiazole-5-carbaldehydes (Gillon, Forrest, Meakins, Tirel, & Wallis, 1983).

Applications in Antimicrobial and Anti-inflammatory Agents

There's also a focus on its use in pharmacology, particularly in the synthesis of antimicrobial and anti-inflammatory agents. For example, a series of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-ones demonstrated significant anti-inflammatory and antimicrobial activities, showcasing the compound's potential in medicinal chemistry (Shelke, Mhaske, Nandave, Narkhade, Walhekar, & Bobade, 2012).

Synthesis of Triazole Derivatives

Additionally, 5-Methylthiazole-4-carbaldehyde has been used in the synthesis of triazole derivatives. A study highlighted the efficient synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, a process crucial for developing new chemical entities with potential applications in various fields (Journet, Cai, Kowal, & Larsen, 2001).

Safety And Hazards

5-Methylthiazole-4-carbaldehyde has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-methyl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4-5(2-7)6-3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVOHAAXXVHNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454892
Record name 5-Methylthiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylthiazole-4-carbaldehyde

CAS RN

261710-79-6
Record name 5-Methylthiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RM Gipson - 2015 - search.proquest.com
Small molecule dCK inhibitors, in combination with pharmacological perturbations of de novo dNTP biosynthetic pathways, can eliminate acute lymphoblastic leukemia cells in animal …
Number of citations: 2 search.proquest.com

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